molecular formula C14H13FO B14112903 1-(4-Fluorobenzyl)-4-methoxybenzene

1-(4-Fluorobenzyl)-4-methoxybenzene

Cat. No.: B14112903
M. Wt: 216.25 g/mol
InChI Key: CYSSBBUVGWWBJB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-methoxybenzene is an organic compound characterized by the presence of a fluorobenzyl group and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-4-methoxybenzene typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorobenzyl group can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed:

    Oxidation: 4-Fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: 1-(4-Benzyl)-4-methoxybenzene.

    Substitution: 1-(4-Aminobenzyl)-4-methoxybenzene or 1-(4-Thiobenzyl)-4-methoxybenzene.

Scientific Research Applications

1-(4-Fluorobenzyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-methoxybenzene involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Fluorobenzyl chloride
  • 4-Fluorobenzyl bromide
  • 4-Fluorobenzylamine
  • 4-Fluorobenzyl alcohol

Comparison: 1-(4-Fluorobenzyl)-4-methoxybenzene is unique due to the presence of both a fluorobenzyl and a methoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13FO

Molecular Weight

216.25 g/mol

IUPAC Name

1-fluoro-4-[(4-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C14H13FO/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9H,10H2,1H3

InChI Key

CYSSBBUVGWWBJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=C(C=C2)F

Origin of Product

United States

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